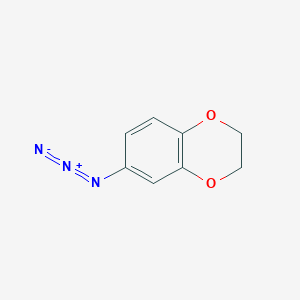![molecular formula C9H16N2O2 B6254362 rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1262407-15-7](/img/no-structure.png)
rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate, hereafter referred to as rac-tert-butyl, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. Rac-tert-butyl is a derivative of a bicyclic compound, meaning it has two rings of atoms connected together, and is composed of carbon, hydrogen, and nitrogen atoms. It is an organic compound that has a variety of uses in scientific research, including its use as an enzyme inhibitor and a reagent for organic synthesis.
Applications De Recherche Scientifique
Rac-tert-butyl has a variety of applications in scientific research. It has been used as an enzyme inhibitor, a reagent for organic synthesis, a substrate for the synthesis of other compounds, and a tool for studying the structure and function of proteins. Rac-tert-butyl has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Rac-tert-butyl has been studied for its potential mechanisms of action. It has been shown to interact with a variety of enzymes and proteins, and to inhibit the activity of some enzymes. In addition, rac-tert-butyl has been shown to bind to certain receptors in the body, which may affect the body's response to various stimuli.
Biochemical and Physiological Effects
Rac-tert-butyl has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of a variety of enzymes, including those involved in the metabolism of drugs and hormones. In addition, rac-tert-butyl has been shown to affect the activity of proteins, which may influence the body's response to various stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-tert-butyl has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively non-toxic and is not known to have any significant side effects. However, rac-tert-butyl is not very soluble in water and can be difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of rac-tert-butyl in scientific research. One possibility is to explore its potential as a therapeutic agent, as it has been shown to interact with a variety of enzymes and proteins. Additionally, rac-tert-butyl could be used to study the structure and function of proteins and to develop new drugs and therapies. Another potential direction is to investigate its potential as a tool for drug discovery, as it has been shown to bind to certain receptors in the body. Finally, it could be used to study the effects of environmental toxins on the body, as it has been shown to affect the activity of certain enzymes and proteins.
Méthodes De Synthèse
Rac-tert-butyl can be synthesized through a variety of methods. One method involves the reaction of 1-methyl-2-nitro-1,3-dihydro-2H-indole with tert-butyl isocyanate to form a nitrile intermediate, which is then reacted with lithium diisopropylamide to form rac-tert-butyl. Another method involves the reaction of 1,3-dibromo-2-methyl-1,3-dihydro-2H-indole with tert-butyl isocyanate, followed by the addition of lithium diisopropylamide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate involves the reaction of tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate with racemic acid chloride.", "Starting Materials": [ "tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate", "racemic acid chloride" ], "Reaction": [ "Dissolve tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate in anhydrous dichloromethane.", "Add racemic acid chloride to the solution and stir at room temperature for 24 hours.", "Extract the mixture with water and separate the organic layer.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |
Numéro CAS |
1262407-15-7 |
Nom du produit |
rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




